![molecular formula C13H16BNO2S B1400555 7-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]噻唑 CAS No. 1326714-48-0](/img/structure/B1400555.png)
7-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)苯并[D]噻唑
描述
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a chemical compound with the empirical formula C₁₃H₁₇BN₂O₂ and a molecular weight of 244.10 g/mol . It belongs to the class of boron-containing heterocycles and exhibits interesting properties due to its boron-oxygen interactions.
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (also known as pinacolborane , with the linear formula C₆H₁₃BO₂ ) and 2,3-dihydrobenzo[D]thiazole . The boron atom from the dioxaborolane reacts with the nitrogen atom in the thiazole ring, resulting in the formation of the target compound .
Molecular Structure Analysis
The molecular structure of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole consists of a benzo[D]thiazole core fused with a dioxaborolane moiety. The boron atom is attached to the thiazole ring, and the tetramethyl groups provide steric hindrance around the boron center. The compound adopts a planar geometry due to resonance effects within the thiazole ring .
科学研究应用
高性能半导电聚合物的合成:该化合物已被用于半导电聚合物的合成中,如双硼化萘[1,2-c:5,6-c']双[1,2,5]噻二唑的开发,该化合物是高性能半导电聚合物的先驱 (Kawashima et al., 2013).
表征和晶体结构分析:该化合物一直是涉及晶体结构和 DFT(密度泛函理论)分析的研究重点。例如,对 4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1-(2,2,2-三氟乙基)-1H-吡唑和类似化合物的研究已经进行,提供了对它们的分子结构和物理化学性质的见解 (Liao et al., 2022).
发光性质的研究:还对含有 1,3,2-二氧杂硼环-2-基衍生物的共轭聚合物进行了研究,重点是它们的發光性质。这些聚合物在需要鲜艳色彩和高发光的应用中显示出潜力 (Zhu et al., 2007).
促进有机合成中的硼化反应:该化合物已被用于合成 (4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)芳烃,展示了其在促进有机合成中的硼化反应中的用途 (Takagi & Yamakawa, 2013).
介孔材料的开发:该化合物已被用于介孔材料的合成,如苯并噻二唑-COF,表明其在制造具有高表面积和特定孔径的材料方面具有潜力 (Dogru et al., 2013).
生化分析
Biochemical Properties
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole plays a crucial role in biochemical reactions, particularly in the context of borylation reactions. It interacts with various enzymes and proteins, facilitating the formation of boron-containing compounds. The compound’s interaction with enzymes such as palladium catalysts enables the borylation of alkylbenzenes, leading to the formation of pinacol benzyl boronate . These interactions are essential for the synthesis of complex organic molecules and have significant implications in medicinal chemistry and material science.
Cellular Effects
The effects of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it impacts cell signaling pathways by interacting with specific proteins and enzymes, leading to changes in cellular responses and functions.
Molecular Mechanism
At the molecular level, 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole exerts its effects through binding interactions with biomolecules. It acts as a ligand for various enzymes, facilitating enzyme inhibition or activation. The compound’s ability to form stable complexes with enzymes and proteins is crucial for its biochemical activity . These interactions lead to changes in gene expression and enzyme activity, ultimately influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can have different biochemical activities . Long-term exposure to the compound in in vitro and in vivo studies has revealed its potential to induce changes in cellular function over time.
Dosage Effects in Animal Models
The effects of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects on cellular processes, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical activity. Beyond this range, the compound’s effects can become detrimental to cellular function.
Metabolic Pathways
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical activity. The compound’s role in borylation reactions highlights its importance in metabolic flux and metabolite levels . By modulating the activity of specific enzymes, the compound influences the production and utilization of metabolites, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions are essential for the compound’s ability to exert its effects on cellular processes and functions.
Subcellular Localization
The subcellular localization of 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole is a key factor in determining its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell influences its interactions with biomolecules and its overall biochemical activity.
属性
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)9-6-5-7-10-11(9)18-8-15-10/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIDZRNYZCNQMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)N=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B1400472.png)
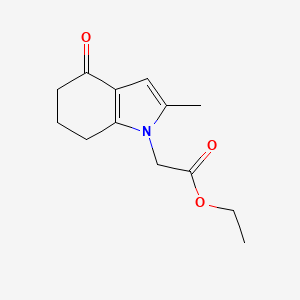
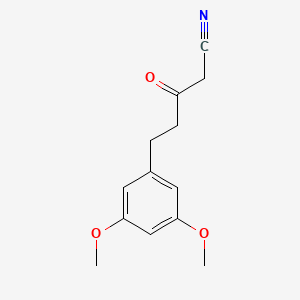

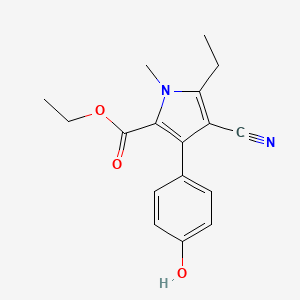

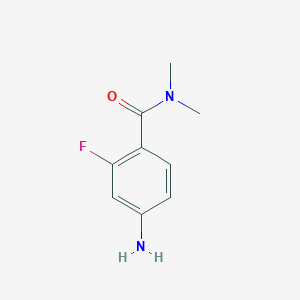

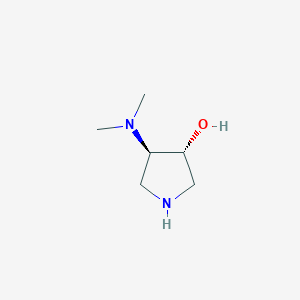

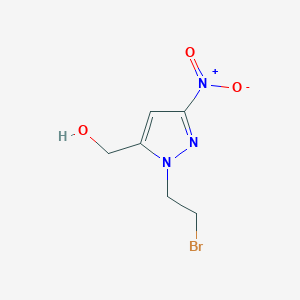
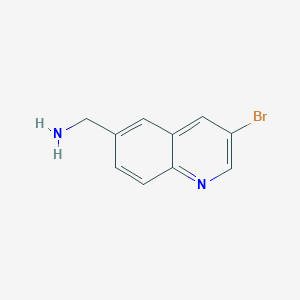
![(1,1-Dioxo-2,3-dihydro-1H-benzo[B]thiophen-6-YL)methylamine](/img/structure/B1400494.png)

